Acid Brown 354

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;2-[4-[[2,4-dihydroxy-3-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22N8O12S2.2Na/c39-26-14-13-25(35-33-19-5-1-17(2-6-19)31-23-11-9-21(37(41)42)15-27(23)51(45,46)47)30(40)29(26)36-34-20-7-3-18(4-8-20)32-24-12-10-22(38(43)44)16-28(24)52(48,49)50;;/h1-16,31-32,39-40H,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVPMHHWPSYINH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C(C(=C(C=C3)O)N=NC4=CC=C(C=C4)NC5=C(C=C(C=C5)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20N8Na2O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025977 | |

| Record name | C.I. Acid Brown 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

794.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71799-43-4 | |

| Record name | Disodium 2,2'-((2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino))bis(5-nitrobenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071799434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Acid Brown 354 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo-4,1-phenyleneimino)]bis(5-nitrobenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

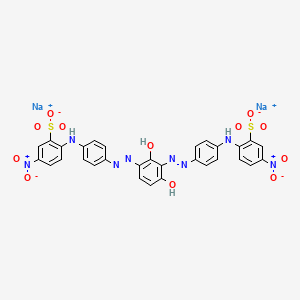

Acid Brown 354 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Acid Brown 354, a significant member of the double azo dye class. The information is curated for professionals in research and development who require detailed chemical and procedural information.

Core Chemical Identity and Properties

This compound, identified by the CAS number 71799-43-4, is a synthetic anionic dye.[1] Its chemical formula is C₃₀H₂₀N₈Na₂O₁₂S₂, leading to a molecular weight of approximately 794.64 g/mol .[2] This dye is characterized by the presence of two azo groups (-N=N-), classifying it as a double azo dye.[2] The inclusion of sulfonic acid groups in its structure renders it highly soluble in water.[3] Visually, this compound presents as a red-light brown or dark brown powder.[2][3][4]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 71799-43-4 | [1][2] |

| Molecular Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [2] |

| Molecular Weight | 794.64 g/mol | [2] |

| Appearance | Red-light brown / Dark brown powder | [2][3][4] |

| Solubility | High in water | [3] |

Chemical Structure

The chemical structure of this compound is derived from its manufacturing process, which involves the coupling of two diazotized molecules of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid with one molecule of resorcinol.[2][4]

Caption: Chemical Structure of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a generalized procedure can be outlined based on established methods for the synthesis of azo dyes. This process involves two key stages: diazotization and azo coupling.

General Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodologies

1. Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid:

-

Materials: 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid, concentrated hydrochloric acid (or sulfuric acid), sodium nitrite, ice, distilled water.

-

Procedure:

-

Suspend two molar equivalents of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in water and add a sufficient amount of concentrated mineral acid to ensure a fine, uniform suspension.

-

Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

-

Dissolve sodium nitrite in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion. The resulting solution contains the diazonium salt.

-

2. Azo Coupling:

-

Materials: Resorcinol, sodium hydroxide (or another suitable base), ice, distilled water.

-

Procedure:

-

Dissolve one molar equivalent of resorcinol in an aqueous solution of sodium hydroxide.

-

Cool the alkaline resorcinol solution to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.

-

Maintain the temperature below 5 °C and a basic pH throughout the coupling reaction.

-

Continue stirring for several hours until the coupling is complete, which is often indicated by a color change and the precipitation of the dye.

-

3. Isolation and Purification:

-

Materials: Sodium chloride, suitable washing solvents (e.g., brine, ethanol).

-

Procedure:

-

The dye can be precipitated from the reaction mixture by the addition of sodium chloride ("salting out").

-

Collect the precipitated dye by filtration (e.g., using a Buchner funnel).

-

Wash the filter cake with a saturated sodium chloride solution to remove impurities. Further washing with a small amount of a suitable organic solvent like ethanol may be performed to remove non-polar impurities.

-

Dry the purified this compound in a vacuum oven at a moderate temperature.

-

Applications and Significance

This compound is primarily utilized in the textile industry for the dyeing of wool and in the leather industry for shading.[2][4] Its high water solubility and anionic nature make it suitable for application to protein fibers under acidic conditions. Due to its prevalence in industrial effluents, it is also a subject of research in wastewater treatment and environmental remediation studies.[3] The stability of its azo linkage and aromatic structure contributes to its persistence, making the study of its degradation and removal from aquatic environments an important area of research.[3]

Disclaimer: This document is intended for informational purposes for a technical audience. The experimental protocols provided are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.

References

An In-depth Technical Guide to Acid Brown 354 (CAS No. 71799-43-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, identified by the CAS number 71799-43-4, is a synthetic anionic dye belonging to the double azo class of compounds.[1] Its molecular structure features two azo groups (–N=N–), which are responsible for its characteristic color.[1][2] Primarily utilized in the textile, leather, and paper industries for dyeing and printing, this compound is also known by synonyms such as Acid Brown EBR and Acid Brown H3R.[1][3] While its industrial applications are well-established, recent scientific interest has shifted towards understanding its environmental fate, toxicological profile, and potential interactions with biological systems, making it a subject of study for researchers in environmental science and drug development. This guide provides a comprehensive overview of the characterization of this compound, including its chemical properties, synthesis, analytical methods, and potential biological activities.

Core Data & Properties

Quantitative data for this compound is summarized in the tables below for easy reference and comparison.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71799-43-4 | [1] |

| Molecular Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [1][3] |

| Molecular Weight | 794.64 g/mol | [1][3] |

| Appearance | Brown to reddish-brown powder | [3] |

| Solubility | Water soluble | [4] |

| Chemical Class | Double Azo Dye | [1] |

| C.I. Name | This compound | [3] |

| C.I. Number | 20177 | [3] |

Table 2: Toxicological Data for this compound

| Test | Organism | Endpoint | Value | Reference |

| Acute Toxicity | Aquatic Life (general) | LC50 | 10 - 100 mg/L | [5] |

Synthesis and Manufacturing

The synthesis of this compound involves a diazotization and coupling reaction.[1][3] The general manufacturing process consists of the diazotization of two molar equivalents of 2-(4-aminophenylamino)-5-nitrobenzenesulfonic acid, which are then coupled with one molar equivalent of resorcinol.[1][3]

Experimental Protocol: General Synthesis of Bis-Azo Dyes from Resorcinol

This protocol provides a representative method for the synthesis of bis-azo dyes, adaptable for the specific synthesis of this compound.

1. Diazotization of the Aromatic Amine:

-

a. Dissolve the aromatic amine (e.g., 2-(4-aminophenylamino)-5-nitrobenzenesulfonic acid) in a solution of hydrochloric acid and water.

-

b. Cool the mixture to 0-5 °C in an ice bath.

-

c. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

d. Stir the mixture for 30-60 minutes to ensure complete formation of the diazonium salt. The completion of the reaction can be checked using starch-iodide paper.

2. Coupling Reaction:

-

a. In a separate beaker, dissolve resorcinol in an aqueous alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.

-

b. Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature below 5 °C and keeping the solution alkaline.

-

c. Stir the reaction mixture for several hours until the coupling reaction is complete. The formation of the dye is indicated by a distinct color change.

3. Isolation and Purification:

-

a. Precipitate the dye by adding sodium chloride (salting out).

-

b. Filter the precipitate and wash with a saturated sodium chloride solution.

-

c. Dry the crude dye in an oven at a suitable temperature.

-

d. Further purification can be achieved by recrystallization from an appropriate solvent.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound, ensuring its identity, purity, and structural integrity.

-

UV-Visible (UV-Vis) Spectrophotometry: This is a primary technique for the quantitative determination of this compound in aqueous solutions and for monitoring its degradation or removal from wastewater.[6] The dye exhibits characteristic absorption maxima in the visible region of the electromagnetic spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for the azo group (N=N), sulfonic acid group (S=O), nitro group (N-O), and aromatic rings can be observed.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV-Vis or mass spectrometry detector, is utilized to assess the purity of the dye and to separate it from any impurities or degradation products.[6]

-

Mass Spectrometry (MS): MS is employed to confirm the molecular weight of this compound and to elucidate the structure of its fragmentation products.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure of the dye, although obtaining high-quality spectra can sometimes be challenging for complex dye molecules.[4]

Potential Biological Interactions and Toxicological Profile

While primarily used in industrial settings, the potential for human and environmental exposure to this compound and other azo dyes has prompted research into their biological effects.

Enzyme Inhibition

Azo dyes have been investigated as potential enzyme inhibitors. For instance, studies have shown that certain azo dyes can inhibit enzymes such as chorismate synthase, which is a key enzyme in the shikimate pathway of fungi and bacteria.[1][7] This pathway is absent in humans, making it an attractive target for the development of antimicrobial agents. The inhibitory activity of azo dyes is often attributed to their ability to bind to the active site of the enzyme, primarily through electrostatic interactions.[1]

Oxidative Stress and Signaling Pathways

Exposure to azo dyes has been linked to the induction of oxidative stress in biological systems. The metabolism of azo dyes can lead to the generation of reactive oxygen species (ROS), which can damage cellular components. In response to this oxidative stress, cells may activate protective signaling pathways. One such pathway is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and detoxification genes.

Ecotoxicity

This compound is considered to be of moderate acute toxicity to aquatic life, with reported LC50 values in the range of 10 to 100 mg/L.[5] The release of this dye into aquatic ecosystems is a concern due to its persistence and potential to harm aquatic organisms.[5]

Experimental Protocols

Chorismate Synthase Inhibition Assay

The following is a general protocol for assessing the inhibitory potential of a compound like this compound against chorismate synthase.

1. Enzyme and Substrate Preparation:

-

a. Purify chorismate synthase from a suitable source (e.g., E. coli or a fungal species).

-

b. Prepare a stock solution of the substrate, 5-enolpyruvylshikimate-3-phosphate (EPSP).

2. Assay Procedure:

-

a. Prepare a reaction mixture containing a suitable buffer, the enzyme, and varying concentrations of the inhibitor (this compound).

-

b. Pre-incubate the enzyme with the inhibitor for a defined period.

-

c. Initiate the reaction by adding the substrate (EPSP).

-

d. Monitor the reaction progress by measuring the increase in absorbance at a specific wavelength corresponding to the formation of chorismate.

-

e. Calculate the initial reaction velocities at each inhibitor concentration.

3. Data Analysis:

-

a. Plot the initial velocity as a function of the inhibitor concentration.

-

b. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Nrf2 Activation Assay

This protocol outlines a method to investigate the activation of the Nrf2 pathway in response to a test compound.

1. Cell Culture and Treatment:

-

a. Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media.

-

b. Treat the cells with varying concentrations of this compound for a specified duration.

2. Nuclear and Cytoplasmic Fractionation:

-

a. Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts.

3. Western Blot Analysis:

-

a. Determine the protein concentration of the nuclear and cytoplasmic fractions.

-

b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

c. Probe the membrane with primary antibodies against Nrf2 and a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction).

-

d. Incubate with a suitable secondary antibody and visualize the protein bands using a chemiluminescence detection system.

4. Data Analysis:

-

a. Quantify the band intensities and normalize the Nrf2 levels to the loading control.

-

b. An increase in the nuclear Nrf2 level upon treatment with the test compound indicates activation of the Nrf2 pathway.

Visualizations

References

- 1. Investigation of the inhibitory properties of azo-dyes on chorismate synthase from Paracoccidioides brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1779570) | 71799-43-4 [evitachem.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 71799-43-4 | Benchchem [benchchem.com]

- 7. doaj.org [doaj.org]

Thermal Stability and Degradation Profile of Acid Brown 354: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, a notable member of the azo dye family, sees extensive application within the textile and leather industries. Its chemical structure, characterized by multiple azo linkages and sulfonic acid groups, imparts a high affinity for proteinaceous substrates and ensures colorfastness. However, the inherent stability of this dye also raises concerns regarding its persistence and potential degradation into hazardous byproducts under various environmental and processing conditions, including thermal stress. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, drawing upon general knowledge of similar azo dyes in the absence of specific public data for this compound. The information presented herein is intended to guide researchers in anticipating its behavior and in designing appropriate analytical methodologies for its study.

Thermal Stability Analysis

The thermal stability of azo dyes like this compound is a critical parameter influencing their application, storage, and environmental fate. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

General Thermal Behavior of Azo Dyes

Azo dyes, particularly water-soluble and sulfonated variants, typically do not exhibit sharp melting points but rather undergo gradual decomposition over a range of temperatures. Metal-complexed azo dyes often demonstrate enhanced thermal stability, with some being stable up to 300°C[1][2]. For water-soluble azo dyes, decomposition often occurs progressively without a distinct melting event[3].

Table 1: Representative Thermal Decomposition Data for Azo Dyes

| Thermal Analysis | Parameter | Typical Value Range for Azo Dyes | Notes |

| TGA | Onset of Decomposition | 200 - 350 °C | The presence of electron-withdrawing or -donating groups can influence this temperature. |

| Major Weight Loss Region | 250 - 500 °C | Corresponds to the primary degradation of the molecular structure. | |

| Residual Mass at 800 °C | 20 - 50 % | Varies depending on the dye's structure and the presence of inorganic components. | |

| DSC | Exothermic Events | 250 - 500 °C | Typically corresponds to decomposition processes. |

| Endothermic Events | < 200 °C | May indicate the loss of water of hydration or other volatile components. |

Degradation Profile

The thermal degradation of this compound is expected to proceed through the cleavage of its most labile bonds, primarily the azo linkages (-N=N-). The presence of nitro and sulfonic acid groups will also significantly influence the degradation pathway and the nature of the resulting products.

Predicted Degradation Pathways

Based on the known degradation mechanisms of similar azo dyes and aromatic nitro compounds, the thermal decomposition of this compound likely involves the following key steps:

-

Cleavage of Azo Bonds: The azo linkages are typically the weakest points in the molecule and are expected to cleave homolytically upon heating, releasing nitrogen gas and forming aromatic radicals[4].

-

Desulfonation: The sulfonic acid groups may be eliminated as sulfur dioxide.

-

Denitration/Reduction of Nitro Groups: The nitro groups can be reduced or eliminated, leading to the formation of amino or hydroxyl groups on the aromatic rings[5][6][7].

-

Fragmentation of Aromatic Rings: At higher temperatures, the stable aromatic rings will fragment into smaller volatile compounds.

The following diagram illustrates a plausible, generalized degradation pathway for a sulfonated bis-azo dye like this compound.

Potential Degradation Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. For sulfonated azo dyes, common pyrolysis products include aniline and aminonaphthalene derivatives[8][9]. Given the structure of this compound, which is synthesized from 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid and resorcinol, the following degradation products can be anticipated.

Table 2: Predicted Thermal Degradation Products of this compound

| Product Category | Predicted Compounds | Analytical Technique |

| Nitrogen-containing Aromatics | Aniline, Nitroanilines, Diaminobenzenes | Py-GC/MS |

| Sulfur-containing Aromatics | Benzenesulfonic acid derivatives | Py-GC/MS, LC-MS |

| Oxygen-containing Aromatics | Phenol, Resorcinol, Nitrophenols | Py-GC/MS |

| Gaseous Products | Nitrogen (N₂), Sulfur dioxide (SO₂), Carbon dioxide (CO₂), Water (H₂O) | TGA-MS, TGA-FTIR |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data on the thermal properties of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions, typically using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a clean, tared TGA crucible (e.g., alumina or platinum)[10].

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition, the temperatures of major weight loss stages, and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium)[11].

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a clean, tared aluminum DSC pan. Hermetically seal the pan to prevent any loss of volatile components[12].

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to a temperature below the onset of decomposition determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min[13].

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks, corresponding to phase transitions (e.g., melting, though unlikely for this dye) and decomposition events, respectively.

-

Determine the peak temperatures and enthalpies of any observed transitions.

-

The following diagram illustrates a typical experimental workflow for the thermal analysis of a dye like this compound.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 7. Biodegradation of nitroaromatic pollutants: from pathways to remediation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epfl.ch [epfl.ch]

- 11. m.youtube.com [m.youtube.com]

- 12. qualitest.ae [qualitest.ae]

- 13. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

An In-depth Technical Guide on the Solubility of Acid Brown 354 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354, a disodium salt of a complex azo dye, is primarily utilized in the textile and leather industries for its vibrant reddish-brown hue and strong affinity for protein fibers.[1][2] While its high solubility in aqueous media is well-documented and integral to its industrial applications, its behavior in organic solvents is less characterized in publicly available literature.[3][4] This technical guide addresses the solubility of this compound in organic solvents, providing a framework for researchers and professionals in fields such as drug development, where understanding the solubility of complex organic molecules is crucial. Due to the limited availability of specific quantitative data for this compound, this document presents a generalized experimental protocol for determining dye solubility, which can be adapted for specific research needs.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Benzenesulfonic acid, 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bis[5-nitro-4-[(4-aminophenyl)amino]-, disodium salt | [1] |

| C.I. Name | This compound | [1] |

| CAS Number | 71799-43-4 | [2][5] |

| Molecular Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [1][3] |

| Molecular Weight | 794.63 g/mol | [3][5] |

| Appearance | Brown Powder | [2] |

| Water Solubility | High | [3][4] |

Solubility in Organic Solvents: A General Overview

Azo dyes, as a class, exhibit a wide range of solubilities in organic solvents, largely dependent on their specific molecular structure.[6] The presence of polar functional groups, such as the sulfonic acid groups in this compound, typically imparts high water solubility.[3] Conversely, these groups can limit solubility in nonpolar organic solvents. However, certain polar aprotic and protic organic solvents may exhibit some degree of solubilizing capacity for complex azo dyes. A patent related to azo dyes suggests that some are soluble in polar organic solvents such as methanol, ethanol, ethyl acetate, and isobutyl methyl ketone.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Experimentally Determined Solubility (g/L) at 25°C |

| Methanol | CH₃OH | 32.7 | Data to be determined |

| Ethanol | C₂H₅OH | 24.5 | Data to be determined |

| Acetone | C₃H₆O | 20.7 | Data to be determined |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | Data to be determined |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Data to be determined |

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a dye like this compound in an organic solvent using the saturation shake-flask method followed by spectrophotometric analysis.

1. Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

-

UV-Vis spectrophotometer and cuvettes

2. Preparation of a Saturated Solution:

-

Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled environment (e.g., a 25°C water bath) and stir the suspension vigorously using a magnetic stirrer.

-

Equilibrate the suspension for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The stirring speed should be high enough to keep the solid suspended.

3. Sample Collection and Preparation:

-

After equilibration, stop the stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn supernatant through a syringe filter into a clean, dry volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the spectrophotometer's absorbance readings. Record the dilution factor.

4. Spectrophotometric Analysis:

-

Prepare a series of standard solutions of this compound in the same organic solvent with known concentrations.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope, and c is the y-intercept.

-

Measure the absorbance of the diluted sample solution at the same λmax.

-

Use the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in the tested organic solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound in an organic solvent.

Caption: Workflow for Determining Dye Solubility.

While specific solubility data for this compound in organic solvents is not widely published, this guide provides a robust experimental framework for researchers to determine these values. Understanding the solubility of such dyes is critical for their application in diverse fields beyond traditional dyeing, including materials science and drug delivery systems. The provided protocol and workflow diagram offer a clear and structured approach to generating reliable solubility data, enabling further research and development. protocol and workflow diagram offer a clear and structured approach to generating reliable solubility data, enabling further research and development.

References

Acid Brown 354: A Comprehensive Technical Guide for Researchers

An In-depth Examination of the Anionic Azo Dye for Scientific and Drug Development Professionals

Introduction

Acid Brown 354, a disodium salt of 2,2'-[(2,4-dihydroxy-1,3-phenylene)bis(azo)]bis[5-nitrobenzenesulfonic acid], is a synthetic anionic azo dye with significant applications in the textile and leather industries.[1] Its robust coloring properties and water solubility, conferred by its sulfonic acid groups, make it a versatile agent for dyeing protein fibers such as wool and leather.[2][3] However, the stability of its azo linkages (-N=N-) contributes to its persistence in the environment, raising concerns about its toxicological and ecological impact.[4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis and analytical methodologies, toxicological profile, and the key signaling pathways implicated in its biological effects. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter or study this class of compounds.

Core Data & Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application and study. The following tables summarize the key quantitative data available for this compound.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | disodium;2-[[3-(4-anilino-3-nitrobenzenesulfonyl)diazenyl-2,6-dihydroxyphenyl]diazenyl]-5-nitrobenzenesulfonate | |

| Synonyms | C.I. This compound, C.I. 20177, Acid Brown EBR, Acid Brown H3R | [1] |

| CAS Number | 71799-43-4 | [3] |

| Molecular Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [1] |

| Molecular Weight | 794.6 g/mol | [2] |

| Physical Appearance | Brown Powder | [3] |

| Solubility | Soluble in water | [2][3] |

| Chemical Class | Di-azo dye | [3] |

| Hue | Reddish Brown | [3] |

Spectroscopic and Purity Data

| Parameter | Value | Reference(s) |

| Maximum Absorbance (λmax) | 440 nm | [5] |

| Dye Content | >98% | [3] |

Toxicological Data

| Endpoint | Value | Species | Reference(s) |

| Acute Aquatic Toxicity (LC50) | 10 - 100 mg/L | Aquatic life (general) | [4] |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, analysis, and toxicological assessment of this compound. The following sections provide generalized methodologies based on established principles for azo dyes.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step diazotization and coupling reaction.[1][6]

Step 1: Diazotization of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid

-

Dissolve a known molar equivalent of 2-(4-Aminophenylamino)-5-nitrobenzenesulfonic acid in a dilute hydrochloric acid solution.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise.

-

Maintain the temperature between 0-5 °C and continue stirring for 30-60 minutes after the addition is complete to ensure the formation of the diazonium salt. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper.

Step 2: Azo Coupling with Resorcinol

-

In a separate vessel, dissolve one molar equivalent of resorcinol in an alkaline solution (e.g., sodium hydroxide or sodium carbonate solution) and cool to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the alkaline resorcinol solution with vigorous stirring. Two molar equivalents of the diazonium salt are required per mole of resorcinol.[1][6]

-

Maintain the temperature at 0-5 °C and the alkaline pH to facilitate the coupling reaction.

-

After the addition is complete, continue stirring for several hours until the coupling is complete, which is often indicated by a distinct color change.

-

The resulting this compound dye can be precipitated from the solution by adding sodium chloride (salting out) and then collected by filtration.

-

The crude dye should be washed with a brine solution and dried. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Methods

Spectrophotometric Quantification

A UV-Visible spectrophotometer can be used for the quantitative determination of this compound in aqueous solutions.[4]

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in deionized water. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the maximum absorbance wavelength (λmax = 440 nm).[5] Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Measure the absorbance of the unknown sample solution at 440 nm and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Monitoring

HPLC is a powerful technique for assessing the purity of this compound and for monitoring its degradation.[4]

-

Chromatographic Conditions (General):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the parent dye from any impurities or degradation products.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Detection: A UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound (440 nm) and potentially other wavelengths to detect degradation products.

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared sample into the HPLC system. The retention time and peak area of this compound can be used for identification and quantification, respectively. The appearance of new peaks can indicate the formation of degradation products.[4]

Toxicological Insights and Signaling Pathways

Oxidative Stress and the Keap1-Nrf2-ARE Signaling Pathway

A key mechanism of toxicity for many xenobiotics, including some azo dyes, is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a critical cellular defense mechanism against oxidative stress.[9][10]

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stressors, such as those that may be generated during the metabolism of this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.[9][10][11]

Visualizations

Synthesis Workflow of this compound

Caption: A flowchart illustrating the synthesis of this compound.

Keap1-Nrf2-ARE Signaling Pathway in Response to Azo Dye-Induced Oxidative Stress

Caption: A diagram of the Keap1-Nrf2-ARE signaling pathway activation.

Conclusion

This compound remains an important colorant in various industries, but its environmental persistence and potential for toxicological effects necessitate a thorough understanding of its properties and biological interactions. This guide has synthesized the available data on its chemical characteristics, provided frameworks for its synthesis and analysis, and highlighted a key cellular defense pathway that is likely involved in the response to its metabolic byproducts. For researchers and professionals in drug development, an awareness of the chemistry and toxicology of such azo dyes is crucial, particularly when considering metabolic pathways and potential off-target effects of new chemical entities that may share structural similarities. Further research is warranted to elucidate the specific toxicological profile of this compound and its metabolites, including detailed mutagenicity and carcinogenicity studies, to fully assess its risk to human health and the environment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Buy this compound (EVT-1779570) | 71799-43-4 [evitachem.com]

- 3. colorantsgroup.com [colorantsgroup.com]

- 4. This compound | 71799-43-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 71799-43-4 [chemicalbook.com]

- 7. Toxicological significance of azo dye metabolism by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. stud.epsilon.slu.se [stud.epsilon.slu.se]

An In-Depth Technical Guide to the Environmental Fate and Toxicity of Acid Brown 354

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354 is a synthetic double azo dye belonging to the acid dye class.[1] Characterized by the presence of two azo (-N=N-) groups, it is primarily utilized in the textile and leather industries for its dyeing properties.[2] Like many synthetic dyes, this compound is designed for stability and colorfastness, which inadvertently contributes to its persistence in the environment upon release in industrial effluents. This guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicity of this compound, intended to inform risk assessment and guide future research.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and fate in the environment. A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 71799-43-4 | EvitaChem |

| Molecular Formula | C30H20N8Na2O12S2 | EvitaChem |

| Appearance | Dark brown powder | EvitaChem |

| Solubility | Highly soluble in water | EvitaChem |

| LogP (Octanol-Water Partition Coefficient) | 10.39440 | [1] |

Table 1: Physicochemical Properties of this compound

Environmental Fate

The environmental fate of this compound is governed by a combination of its inherent properties and the environmental conditions it encounters. Its high water solubility facilitates its dispersal in aquatic systems, while its complex aromatic structure renders it resistant to natural degradation processes.

Persistence and Biodegradation

This compound is considered to be resistant to aerobic biodegradation. The stability of the azo bond and its complex aromatic structure make it a recalcitrant molecule for many microorganisms. Under anaerobic conditions, however, the azo bonds can be reductively cleaved, leading to the formation of aromatic amines.[3] These degradation products may be further transformed under aerobic conditions.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a significant environmental concern. The octanol-water partition coefficient (LogP) is a key indicator of bioaccumulation potential. A high LogP value suggests a tendency for the substance to partition into fatty tissues. For this compound, a high LogP value of 10.39440 has been reported, indicating a strong potential for bioaccumulation in aquatic organisms.[1]

Photodegradation

Advanced Oxidation Processes (AOPs) and photocatalysis have been investigated as potential methods for the degradation of azo dyes. These processes involve the generation of highly reactive hydroxyl radicals that can break down the complex dye molecule. While specific studies on the photodegradation of this compound are limited, research on structurally similar dyes suggests that this could be a viable degradation pathway.

Ecotoxicity

The release of this compound into aquatic environments poses a significant toxicological risk to a range of organisms.

Aquatic Toxicity

Acute toxicity tests have indicated that this compound exhibits moderate toxicity to aquatic life. The lethal concentration for 50% of a test population (LC50) has been reported to be in the range of 10 to 100 mg/L for various aquatic species.[1] Chronic exposure to sub-lethal concentrations may lead to adverse effects on reproduction and growth in aquatic invertebrates.[1]

| Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Aquatic Life (General) | LC50 | - | 10 - 100 | [1] |

| Daphnia magna (Water Flea) | EC50 | 48 hours | Data not available | |

| Fish | LC50 | 96 hours | Data not available | |

| Algae | EC50 | 72 hours | Data not available | |

| Aquatic Invertebrates | NOEC | - | Data not available |

Table 2: Aquatic Toxicity of this compound (Note: Specific quantitative data for standard test organisms are not readily available in the reviewed literature.)

Toxicity Mechanisms and Signaling Pathways

The toxicity of azo dyes, including this compound, is often linked to their metabolic breakdown products. The anaerobic cleavage of the azo bond can produce aromatic amines, which are a class of compounds known for their potential carcinogenicity and mutagenicity.

Oxidative Stress

Exposure to some azo dyes has been shown to induce oxidative stress in aquatic organisms. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system of the organism.[4][5] Increased ROS can lead to cellular damage, including lipid peroxidation and DNA damage. The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key cellular defense mechanism against oxidative stress.[1] Upon exposure to oxidative stressors, Nrf2 translocates to the nucleus and activates the expression of antioxidant genes. While not specifically demonstrated for this compound, it is plausible that this pathway is activated in response to exposure.

References

- 1. The Impact Of Azo Dye Exposure On Nrf2 Activation And Oxidative Stress Markers In Textile Workers [openbiochemistryjournal.com]

- 2. Buy this compound (EVT-1779570) | 71799-43-4 [evitachem.com]

- 3. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical approaches to assess oxidative stress induced by exposure to natural and synthetic dyes in early life stages in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Adsorption of Acid Brown 354 from Aqueous Solutions

Introduction

Acid Brown 354 is a synthetic, water-soluble anionic azo dye with the chemical formula C₃₀H₂₀N₈Na₂O₁₂S₂.[1][2] It is commonly used in the textile and leather industries for dyeing and printing.[1][2] Due to its complex aromatic structure, this compound is resistant to biodegradation, leading to its persistence in industrial effluents.[3] The release of this dye into aquatic ecosystems is a significant environmental concern as it can be toxic, carcinogenic, and reduces light penetration in water, affecting aquatic life.[1][2][4] Adsorption has been demonstrated as an effective technique for the removal of this compound from aqueous solutions, utilizing various adsorbent materials.[2][4]

These application notes provide a summary of the key findings and detailed protocols for the adsorption of this compound, intended for researchers, scientists, and professionals in drug development and environmental science.

Data Presentation

The following tables summarize the quantitative data from studies on the adsorption of this compound using different adsorbents.

Table 1: Adsorbent Materials and Optimal Experimental Conditions

| Adsorbent | Optimal pH | Optimal Temperature (°C) | Adsorbent Dosage | Initial Dye Concentration (mg/L) | Maximum Removal Efficiency (%) | Reference |

| Aminized Cellulose Acetate (ACA) Nanofibers | 2 | 25 | 0.1 g / 100 mL | 10 | 85.24 | [1][4][5] |

| Haloxylon recurvum Stem Biomass | 2 | Not specified (efficiency decreased with increasing temperature) | Not specified | Not specified | High removal reported | [2][3] |

Table 2: Adsorption Isotherm and Kinetic Model Parameters

| Adsorbent | Best Fit Isotherm Model | Isotherm Correlation Coefficient (R²) | Best Fit Kinetic Model | Kinetic Model Description | Reference |

| Aminized Cellulose Acetate (ACA) Nanofibers | Freundlich | 0.988 | Pseudo-second-order | Suggests a chemical adsorption process.[4][6] | [1][4][5] |

| Haloxylon recurvum Stem Biomass | Langmuir and Temkin | Not specified | Pseudo-second-order | Indicates a chemical adsorption process. | [2] |

Experimental Protocols

This section details the methodologies for conducting batch adsorption experiments to remove this compound from aqueous solutions.

1. Materials and Reagents

-

This compound dye (C₃₀H₂₀N₈Na₂O₁₂S₂)

-

Adsorbent material (e.g., Aminized Cellulose Acetate Nanofibers)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Glassware: beakers, conical flasks, graduated cylinders

-

Orbital shaker

-

pH meter

-

UV-Visible Spectrophotometer

2. Preparation of Adsorbate Solution

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a precisely weighed amount of the dye in a known volume of deionized water.

-

Prepare working solutions of desired concentrations (e.g., 10 mg/L to 100 mg/L) by diluting the stock solution with deionized water.

3. Batch Adsorption Experiment

-

Dispense a fixed volume of the this compound working solution (e.g., 100 mL) into a series of conical flasks.

-

Adjust the initial pH of the solutions to the desired value (e.g., pH 2) using 0.1 M HCl or 0.1 M NaOH.[1][4][5]

-

Add a predetermined amount of the adsorbent (e.g., 0.1 g) to each flask.[1][4][5]

-

Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a specified contact time to reach equilibrium.[1][4][5]

-

After shaking, separate the adsorbent from the solution by centrifugation or filtration.

-

Analyze the supernatant for the remaining concentration of this compound.

4. Analysis of Dye Concentration

-

The concentration of this compound in the solutions before and after adsorption is determined using a UV-Visible Spectrophotometer.

-

Measure the absorbance at the maximum wavelength (λmax) for this compound, which is 440 nm.[3]

-

Use a pre-established calibration curve of absorbance versus known concentrations of the dye to determine the final concentration in the experimental samples.[3]

5. Calculation of Adsorption Capacity and Removal Efficiency

-

Removal Efficiency (%):

Where:

-

C₀ is the initial dye concentration (mg/L).

-

Cₑ is the equilibrium dye concentration (mg/L).

-

-

Adsorption Capacity at Equilibrium (qₑ, mg/g):

Where:

-

V is the volume of the solution (L).

-

m is the mass of the adsorbent (g).

-

Visualizations

Experimental Workflow for Batch Adsorption Study

Caption: Workflow for a typical batch adsorption experiment.

Factors Influencing Adsorption of this compound

Caption: Key parameters affecting the removal of this compound.

References

- 1. iwaponline.com [iwaponline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 71799-43-4 | Benchchem [benchchem.com]

- 4. iwaponline.com [iwaponline.com]

- 5. Removal of this compound from wastewater by aminized cellulose acetate nanofibers: experimental and theoretical study of the effect of different parameters on adsorption efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Photocatalytic Degradation of Acid Brown 354 using TiO2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The textile industry is a major contributor to water pollution, releasing complex organic dyes into the environment. Acid Brown 354, an azo dye, is a significant environmental concern due to its persistence and potential toxicity. Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using titanium dioxide (TiO2), have emerged as a promising technology for the degradation of such pollutants.[1][2][3] TiO2 is a widely used photocatalyst due to its high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness.[3] When irradiated with UV light, TiO2 generates highly reactive oxygen species (ROS) that can break down complex organic molecules like this compound into simpler, less harmful compounds.[4][5][6]

These application notes provide a detailed protocol for the photocatalytic degradation of this compound using TiO2. It includes experimental procedures, data presentation guidelines, and visual representations of the workflow and underlying mechanism.

Data Presentation

Effective data presentation is crucial for comparing experimental outcomes. All quantitative data from the photocatalytic degradation experiments should be summarized in clearly structured tables.

Table 1: Experimental Parameters for Photocatalytic Degradation of this compound

| Parameter | Range / Value | Purpose |

| Initial Dye Concentration (mg/L) | 10 - 100 | To evaluate the effect of substrate concentration on degradation efficiency. |

| TiO2 Catalyst Loading (g/L) | 0.1 - 2.0 | To determine the optimal catalyst amount for maximum degradation.[2] |

| pH | 3 - 11 | To assess the influence of pH on the surface charge of TiO2 and the dye molecule.[7] |

| Irradiation Source | UV Lamp (e.g., 125W Mercury Lamp) or Solar Simulator | To provide the necessary energy to activate the TiO2 photocatalyst. |

| Irradiation Time (min) | 0 - 180 | To monitor the progress of the degradation reaction over time. |

| Temperature (°C) | 25 - 50 | To study the effect of temperature on the reaction kinetics. |

| Stirring Speed (rpm) | 200 - 500 | To ensure a homogenous suspension of the catalyst in the dye solution. |

Table 2: Degradation Efficiency and Kinetics

| Sample ID | Initial Concentration (mg/L) | Catalyst Loading (g/L) | pH | Degradation (%) after 120 min | Apparent Rate Constant (k_app, min⁻¹) |

| AB354-01 | 50 | 1.0 | 5 | ||

| AB354-02 | 50 | 1.5 | 5 | ||

| AB354-03 | 50 | 1.0 | 3 | ||

| AB354-04 | 50 | 1.0 | 7 | ||

| ... | ... | ... | ... | ... | ... |

Experimental Protocols

This section details the methodology for conducting the photocatalytic degradation of this compound.

Materials and Reagents

-

This compound dye

-

Titanium dioxide (e.g., Degussa P25)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Photoreactor with a UV light source

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

Centrifuge

Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L).

-

Photocatalytic Reaction:

-

In a typical experiment, add a specific amount of TiO2 catalyst (e.g., 1.0 g/L) to a known volume of the this compound solution (e.g., 100 mL) in a photoreactor.[8]

-

Adjust the pH of the solution to the desired value using dilute HCl or NaOH.[7]

-

Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the TiO2 surface.[8][9]

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120, 180 minutes).[8]

-

-

Sample Analysis:

-

Immediately after withdrawal, centrifuge the aliquots to separate the TiO2 particles.

-

Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

-

The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.[9]

-

-

Kinetic Study: The photocatalytic degradation of many organic dyes follows pseudo-first-order kinetics.[9] The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(A₀/Aₜ) versus irradiation time.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Signaling Pathway: Mechanism of TiO2 Photocatalysis

Caption: Mechanism of photocatalytic degradation of organic dyes by TiO2.

References

- 1. researchgate.net [researchgate.net]

- 2. Use of Titanium Dioxide Photocatalysis on the Remediation of Model Textile Wastewaters Containing Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of Acid Red 18 in an aqueous environment by TiO2/Zeolite nano photocatalyst [jwent.net]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. Photocatalytic Degradation of Alizarin Red S and Bismarck Brown R Using TiO2 Photocatalyst [opensciencepublications.com]

- 8. 2.5. Photocatalytic experiment for degradation of aqueous pollutants [bio-protocol.org]

- 9. Photocatalytic degradation of organic dyes: Pd-γ-Al2O3 and PdO-γ-Al2O3 as potential photocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Removal of Acid Brown 354 Using Advanced Oxidation Processes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the application of Advanced Oxidation Processes (AOPs) for the degradation of the recalcitrant azo dye, Acid Brown 354. Detailed experimental protocols for key AOPs are provided, along with a summary of expected quantitative data and visualizations of the underlying processes.

Introduction

This compound is a complex azo dye used in the textile and leather industries. Its intricate aromatic structure and the presence of azo bonds (-N=N-) make it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) offer a promising alternative for the effective degradation of this compound by generating highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize the dye molecule, leading to its decolorization and mineralization. This document outlines protocols for several common AOPs for the removal of this compound.

Data Presentation

The following tables summarize the expected comparative performance of different AOPs for the removal of this compound.

Disclaimer: The quantitative data presented in these tables are illustrative and based on typical results observed for the degradation of similar azo dyes. Specific experimental results for this compound may vary, and it is recommended to perform optimization studies.

Table 1: Comparison of AOPs for this compound Decolorization Efficiency

| Advanced Oxidation Process | Reagent Dosages (Typical) | Reaction Time (min) | pH | Decolorization Efficiency (%) |

| Fenton | [Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L | 60 | 3 | ~95% |

| Photo-Fenton | [Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L, UV-A | 30 | 3 | >98% |

| Photocatalysis | TiO₂ = 1 g/L, UV-A | 120 | 5-6 | ~85% |

| Ozonation | O₃ flow rate = 0.5 g/h | 45 | 7-9 | ~90% |

| UV/H₂O₂ | [H₂O₂] = 150 mg/L, UV-C | 90 | 6-7 | ~88% |

| Persulfate (Heat-activated) | [S₂O₈²⁻] = 2 mM, 60°C | 60 | 5-6 | ~92% |

Table 2: Comparison of AOPs for Total Organic Carbon (TOC) Removal from this compound Solutions

| Advanced Oxidation Process | Reagent Dosages (Typical) | Reaction Time (min) | pH | TOC Removal (%) |

| Fenton | [Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L | 120 | 3 | ~50% |

| Photo-Fenton | [Fe²⁺] = 10 mg/L, [H₂O₂] = 100 mg/L, UV-A | 90 | 3 | ~65% |

| Photocatalysis | TiO₂ = 1 g/L, UV-A | 180 | 5-6 | ~40% |

| Ozonation | O₃ flow rate = 0.5 g/h | 90 | 7-9 | ~45% |

| UV/H₂O₂ | [H₂O₂] = 150 mg/L, UV-C | 120 | 6-7 | ~35% |

| Persulfate (Heat-activated) | [S₂O₈²⁻] = 2 mM, 60°C | 120 | 5-6 | ~55% |

Experimental Protocols

Fenton and Photo-Fenton Oxidation

Objective: To degrade this compound using the Fenton (Fe²⁺/H₂O₂) and photo-Fenton (Fe²⁺/H₂O₂/UV) processes.

Materials:

-

This compound solution (e.g., 50 mg/L)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% w/w)

-

Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

-

UV lamp (for photo-Fenton, preferably emitting in the UV-A range, e.g., 365 nm)

-

Beakers, magnetic stirrer, pH meter, spectrophotometer.

Protocol:

-

Prepare a 50 mg/L aqueous solution of this compound.

-

In a beaker, take a known volume of the dye solution (e.g., 500 mL).

-

Adjust the initial pH of the solution to 3.0 using H₂SO₄.

-

Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 10 mg/L) and stir until dissolved.

-

For the photo-Fenton experiment, place the beaker under a UV lamp and turn it on.

-

Initiate the reaction by adding the required amount of H₂O₂ (e.g., 100 mg/L).

-

Start a timer and collect aliquots at regular intervals (e.g., 5, 10, 20, 30, 60 minutes).

-

Immediately quench the reaction in the aliquots by adding a small amount of NaOH to raise the pH to >10, which precipitates the iron catalyst.

-

Centrifuge or filter the samples to remove the precipitate.

-

Analyze the supernatant for the remaining concentration of this compound using a spectrophotometer at its maximum absorbance wavelength.

-

For TOC analysis, use a TOC analyzer on the quenched and filtered samples.

Heterogeneous Photocatalysis

Objective: To degrade this compound using a semiconductor photocatalyst (e.g., TiO₂) and UV irradiation.

Materials:

-

This compound solution (e.g., 20 mg/L)

-

Titanium dioxide (TiO₂, e.g., P25)

-

UV lamp (e.g., UV-A or UV-C)

-

Photoreactor with a quartz window and a magnetic stirrer

-

pH meter, spectrophotometer, syringe filters.

Protocol:

-

Prepare a 20 mg/L aqueous solution of this compound.

-

Add the desired amount of TiO₂ catalyst (e.g., 1 g/L) to a known volume of the dye solution in the photoreactor.

-

Stir the suspension in the dark for 30-60 minutes to ensure adsorption-desorption equilibrium is reached.

-

Take a sample to measure the initial concentration after adsorption.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

Collect aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes).

-

Immediately filter the samples through a syringe filter (e.g., 0.45 µm) to remove the TiO₂ particles.

-

Analyze the filtrate for the remaining concentration of this compound using a spectrophotometer.

-

For TOC analysis, use a TOC analyzer on the filtered samples.

Ozonation

Objective: To degrade this compound using ozone gas.

Materials:

-

This compound solution (e.g., 50 mg/L)

-

Ozone generator

-

Gas washing bottle or a bubble column reactor

-

Off-gas ozone destructor (e.g., KI trap)

-

pH meter, spectrophotometer.

Protocol:

-

Prepare a 50 mg/L aqueous solution of this compound.

-

Place a known volume of the dye solution into the reactor.

-

Adjust the initial pH if required (ozonation is often effective at neutral or slightly alkaline pH).

-

Start bubbling ozone gas through the solution at a constant flow rate (e.g., 0.5 g/h).

-

Ensure the off-gas is passed through an ozone destructor.

-

Collect aliquots of the solution at regular intervals (e.g., 5, 10, 20, 30, 45 minutes).

-

Immediately analyze the samples for the remaining concentration of this compound using a spectrophotometer.

-

For TOC analysis, use a TOC analyzer on the samples.

Visualizations

Caption: General experimental workflow for AOP treatment of this compound.

Caption: Proposed degradation pathway of this compound by hydroxyl radicals.

Application Note: Quantification of Acid Brown 354 Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Acid Brown 354, a di-azo dye. The described method is applicable for the determination of this compound in various matrices, including textile effluents and dye manufacturing process samples. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis, making it suitable for researchers, scientists, and professionals in the fields of analytical chemistry and drug development.

Introduction

This compound (C.I. 20177) is a synthetic dye widely used in the textile and leather industries.[1][2] As an azo dye, it is characterized by the presence of one or more azo groups (-N=N-).[3] Due to the potential environmental impact of azo dyes and their degradation products, which can include carcinogenic aromatic amines, accurate and reliable quantification methods are essential for monitoring and quality control.[4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture, making it an ideal method for the analysis of this compound.[4] This application note presents a detailed HPLC method for the quantification of this dye.

Experimental Protocol

This section provides a detailed methodology for the quantification of this compound using HPLC with UV-Vis detection.

2.1. Materials and Reagents

-

This compound reference standard (purity >98%)[2]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

0.45 µm syringe filters

2.2. Instrumentation

A standard HPLC system equipped with the following components is required:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

2.3. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 20 mM Ammonium acetate in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 10% B, 2-15 min: 10-90% B, 15-18 min: 90% B, 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 430 nm (λmax of this compound) |

2.4. Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the initial mobile phase composition (90% Mobile Phase A, 10% Mobile Phase B).

-

Sample Preparation: For liquid samples, filter through a 0.45 µm syringe filter before injection. For solid samples, an appropriate extraction method should be developed and validated.

2.5. Calibration and Quantification

-

Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of this compound in the samples can be determined using the linear regression equation derived from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC method.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 8.5 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC quantification method for this compound.

Caption: Experimental workflow for the HPLC quantification of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine analysis in quality control and research laboratories. The detailed protocol and workflow diagram provide a clear guide for researchers and scientists to implement this method effectively.

References

Application Notes and Protocols: Spectrophotometric Determination of Acid Brown 354 Concentration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Brown 354 is a synthetic double azo dye utilized in various industrial applications, including textile and leather dyeing.[1][2][3] Its presence in industrial effluents necessitates accurate and reliable quantitative analysis for environmental monitoring and process optimization. This document provides a detailed application note and protocol for the determination of this compound concentration in aqueous solutions using UV-Visible spectrophotometry, a widely used and accessible analytical technique.[4]

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.

Chemical and Physical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its accurate analysis.

| Property | Value | Reference |

| Chemical Formula | C₃₀H₂₀N₈Na₂O₁₂S₂ | [2] |

| Molecular Weight | 794.64 g/mol | [2] |

| CAS Number | 71799-43-4 | [5] |

| Appearance | Brown Powder | [3] |

| Solubility | Soluble in water | [6] |

| Chemical Class | Double Azo Dye | [2] |

Spectrophotometric Characteristics

The spectrophotometric analysis of this compound relies on its distinct absorption spectrum in the visible range.

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 440 nm | [4] |

| Molar Absorptivity (ε) | To be determined experimentally |

Note: The molar absorptivity is a crucial parameter for the direct calculation of concentration from absorbance data. If a literature value is not available, it must be determined experimentally by preparing a standard solution of known concentration and measuring its absorbance.

Experimental Protocol: Spectrophotometric Determination of this compound

This protocol outlines the step-by-step procedure for determining the concentration of this compound in an unknown aqueous sample.

1. Materials and Reagents

-

This compound (analytical standard)

-

Deionized water

-

Volumetric flasks (100 mL, 50 mL, 10 mL)

-

Pipettes (various sizes)

-

Cuvettes (1 cm path length)

-

UV-Visible Spectrophotometer

2. Preparation of Stock Standard Solution (e.g., 100 mg/L)

-

Accurately weigh 10.0 mg of this compound powder.

-

Quantitatively transfer the powder to a 100 mL volumetric flask.

-

Dissolve the powder in a small amount of deionized water.

-

Bring the solution to volume with deionized water and mix thoroughly.

3. Preparation of Working Standard Solutions for Calibration Curve

Prepare a series of standard solutions by diluting the stock solution. The following is an example for a concentration range of 1 to 10 mg/L:

| Standard | Concentration (mg/L) | Volume of Stock Solution (mL) | Final Volume (mL) |

| 1 | 1.0 | 1.0 | 100 |

| 2 | 2.5 | 2.5 | 100 |

| 3 | 5.0 | 5.0 | 100 |

| 4 | 7.5 | 7.5 | 100 |

| 5 | 10.0 | 10.0 | 100 |